molecular formula C10H14N2S B2759927 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine CAS No. 900019-88-7

2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine

Cat. No.: B2759927
CAS No.: 900019-88-7
M. Wt: 194.3
InChI Key: VAEKSNCACFJICM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine (CAS Number: 900019-88-7) is a high-purity benzothiazine derivative offered as a valuable building block for pharmaceutical research and drug discovery. This compound features the 1,4-benzothiazine core structure, which is a privileged scaffold in medicinal chemistry known for conferring significant biological activity. Benzothiazine derivatives are a highly relevant class of heterocyclic compounds, extensively investigated for their diverse pharmacological profiles. Research into analogous structures has demonstrated that this chemotype is associated with a wide range of bioactivities, making it a key scaffold for developing novel therapeutic agents . Specific derivatives have been explored as openers of ATP-sensitive potassium (K ATP ) channels, which are critical targets for conditions like diabetes and hypertension . Furthermore, structurally complex benzothiazines have been identified as potent and selective inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), presenting a promising starting point for new antimalarial drug development . The broader chemical class has also been reported to exhibit antibacterial, antifungal, and anticancer properties in research settings . Researchers can utilize this compound as a versatile chemical intermediate or a core template for structure-activity relationship (SAR) studies. Its molecular structure, which includes an amine functional group, allows for further synthetic modification to create novel libraries for biological screening. This product is intended for research applications in chemical synthesis and drug discovery For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydro-1,4-benzothiazin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-10(2)6-12-8-5-7(11)3-4-9(8)13-10/h3-5,12H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEKSNCACFJICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(S1)C=CC(=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327899
Record name 2,2-dimethyl-3,4-dihydro-1,4-benzothiazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822108
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

900019-88-7
Record name 2,2-dimethyl-3,4-dihydro-1,4-benzothiazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone or aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzothiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazine derivatives.

    Substitution: Various substituted benzothiazine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have highlighted the antibacterial properties of benzothiazine derivatives, including 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine. Research indicates that this compound can inhibit the growth of Staphylococcus aureus, a common pathogen responsible for various infections. The mechanism involves targeting bacterial peptide deformylase, which is essential for bacterial protein synthesis. This compound has shown promising results in vitro against biofilm formation on medical devices, suggesting its potential for clinical applications in treating infections associated with implanted devices .

Antifungal and Anticancer Properties
Benzothiazine derivatives are also recognized for their antifungal and anticancer activities. The structural characteristics of this compound contribute to its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. These properties warrant further investigation into its potential as a therapeutic agent in oncology .

Materials Science

Organic Semiconductors
The compound has shown promise as a dopant in organic semiconductors. Its ability to enhance conductivity when integrated into polymer matrices makes it a candidate for developing advanced electronic materials. The unique chemical structure allows it to interact favorably with various polymer systems, which is crucial for optimizing the performance of organic electronic devices .

Corrosion Inhibition

Recent studies have explored the use of benzothiazine derivatives as corrosion inhibitors for metals in acidic environments. The compound has demonstrated effectiveness in reducing corrosion rates by forming protective layers on metal surfaces. This application is particularly relevant in industries where metal components are exposed to harsh chemical conditions .

Data Summary Table

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntibacterial AgentInhibits Staphylococcus aureus biofilm formation; targets peptide deformylase .
Anticancer ActivityInduces apoptosis in cancer cell lines .
Materials ScienceOrganic Semiconductor DopantEnhances conductivity in polymer matrices .
Corrosion InhibitionCorrosion ProtectionForms protective layers on metals in acidic solutions .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in 2024 evaluated several benzothiazine derivatives' ability to inhibit bacterial growth. The results indicated that this compound exhibited significant activity against Staphylococcus aureus, particularly in biofilm inhibition on urinary catheters .
  • Corrosion Studies : Research documented the performance of benzothiazine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions. The study found that increasing concentrations of the compound led to higher inhibition efficiencies, highlighting its practical applications in industrial settings .
  • Organic Electronics : An investigation into the use of this compound as a dopant revealed its ability to improve the electronic properties of organic semiconductors significantly. This research emphasizes the importance of structural modifications in enhancing material performance for electronic applications .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. For example, the compound may inhibit the activity of an enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine can be contextualized by comparing it to structurally related compounds, including benzoxazines, chromans, dithiazepines, and benzothiadiazines. Key differences in heteroatom composition, substituent placement, and lipophilicity (log P) influence their biological targets and efficacy.

Structural and Physicochemical Comparisons

Compound Class Example Structure log P (Avg.) Key Substituents Bioactivity
Benzothiazine This compound 2.1 -NH₂ at C6, -S- in ring KATP channel activation (smooth muscle relaxation, insulin inhibition)
Benzoxazine (e.g., compound 3 in ) 6-Chloro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine 1.8 -Cl at C6, -O- in ring Potent SUR2B-selective KCO; weaker insulin inhibition
Chroman (e.g., cromakalim) 2,2-Dimethylchroman 1.5 -O- in ring, no N/S Classic KCO; SUR2B selectivity
Dithiazepine 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one N/A -S-S- in ring, ketone at C3 Anticancer activity (apoptosis induction)
Benzothiadiazine (e.g., hydrochlorothiazide) 6-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide -0.7 -SO₂NH₂, -Cl Diuretic (Na⁺/Cl⁻ cotransporter inhibition)

Key Observations:

  • Lipophilicity : The benzothiazine derivative exhibits higher log P (2.1) compared to benzoxazines (1.8) and chromans (1.5), suggesting enhanced membrane permeability due to sulfur’s polarizability and methyl groups .
  • Sulfur’s larger atomic radius may also influence steric interactions with SUR2B subunits .
  • Functional Groups : The amine at C6 in the benzothiazine derivative facilitates hydrogen bonding with receptor sites, contrasting with chlorinated or sulfonamide substituents in diuretics (e.g., hydrochlorothiazide) .

Biological Activity

Overview

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine is a heterocyclic compound belonging to the benzothiazine class. Its unique structure features a benzene ring fused with a thiazine ring, which includes both sulfur and nitrogen atoms. The compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

PropertyValue
Molecular Formula C10H14N2S
Molecular Weight 194.36 g/mol
CAS Number 900019-88-7
IUPAC Name 2,2-dimethyl-3,4-dihydro-1,4-benzothiazin-6-amine

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 2-aminothiophenol with ketones or aldehydes under acidic conditions to form an intermediate Schiff base that cyclizes to yield the benzothiazine structure.

Antimicrobial Activity

Research has demonstrated that benzothiazine derivatives exhibit significant antimicrobial properties. For instance, studies have reported effective inhibition against various bacterial strains and fungi. The compound's structure allows it to interact with microbial targets, potentially disrupting their metabolic processes .

Anticancer Activity

Several studies have investigated the anticancer potential of benzothiazine derivatives. For example, compounds similar to this compound have shown cytotoxic effects against human cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation .

Anti-inflammatory and Other Activities

The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production. Additionally, its potential as an anti-diabetic and neuroprotective agent has been explored in various studies .

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets such as enzymes or receptors. This binding can inhibit enzymatic activity or alter receptor signaling pathways, leading to various therapeutic effects .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various benzothiazine derivatives against Staphylococcus aureus and Escherichia coli, showing that modifications at specific positions on the benzothiazine core significantly enhanced antimicrobial activity .
  • Cytotoxicity in Cancer Cells : Research focused on the cytotoxic effects of benzothiazine derivatives against breast cancer cells revealed that certain structural modifications increased potency and selectivity towards cancer cells compared to non-cancerous cells .

Conclusion and Future Perspectives

The biological activity of this compound presents promising avenues for further research and development in medicinal chemistry. Future studies should focus on optimizing its structure for enhanced efficacy and reduced toxicity while exploring its mechanisms in greater depth.

This compound exemplifies the potential of benzothiazine derivatives in drug development across various therapeutic areas. Continued investigation into their biological activities will likely yield valuable insights into new treatment options for infectious diseases and cancer.

Q & A

Q. What are the established synthetic routes for 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine, and what key reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Mannich or Schiff base formation : Reacting precursor benzothiazinone derivatives with amines or aldehydes under basic conditions (e.g., aqueous Na₂CO₃, pH 9–10) at room temperature for 3–4 hours .

Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .
Key conditions for yield optimization:

  • Controlled stoichiometry of reactants (1:1.2 molar ratio of precursor to reagent).
  • Stirring under inert atmosphere (N₂/Ar) to prevent oxidation.
  • Reaction monitoring via TLC or HPLC to terminate at completion .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer : Structural elucidation relies on a combination of:
  • IR spectroscopy : Identification of functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Assigning proton environments (e.g., dihydrothiazine protons at δ 3.1–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 237.1) .
  • Elemental analysis : Confirming C, H, N, S composition within ±0.3% deviation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?

  • Methodological Answer : SAR studies require systematic structural modifications and biological assays:
  • Functional group substitution : Introduce substituents (e.g., methyl, chloro, methoxy) at positions 2, 3, or 6 of the benzothiazine core to assess impact on activity .
  • Enzyme inhibition assays : Test derivatives against target enzymes (e.g., α-glucosidase or acetylcholinesterase) using spectrophotometric methods (IC₅₀ determination) .
  • Data correlation : Plot substituent electronic/hydrophobic parameters (Hammett σ, LogP) against bioactivity to identify key pharmacophores .

Q. What methodologies are effective in analyzing conflicting data from biological assays of this compound?

  • Methodological Answer : Resolve contradictions via:
  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent effects .
  • Orthogonal assays : Cross-validate using alternative methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .
  • Statistical modeling : Apply ANOVA or Bayesian analysis to assess significance of outliers and experimental variability .

Q. What in silico strategies are recommended for predicting the compound's interaction with biological targets?

  • Methodological Answer : Computational approaches include:
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzyme active sites (e.g., α-glucosidase PDB: 2ZE0) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • ADMET prediction : Employ SwissADME or pkCSM to evaluate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

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